3,5,5-Trimethylhexan-2-ol
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Overview
Description
3,5,5-Trimethylhexan-2-ol is an organic compound with the molecular formula C9H20O. It is a nine-carbon primary alcohol, known for its clear liquid appearance and characteristic herbaceous odor . This compound is used in various applications, including as a fragrance in toiletries and household cleaning products .
Preparation Methods
3,5,5-Trimethylhexan-2-ol is typically synthesized through the oxo process. This involves the hydroformylation of diisobutene to produce the corresponding aldehyde, which is then hydrogenated to yield the alcohol . The reaction conditions for the oxo process include the use of a catalyst, such as rhodium or cobalt, and high pressure and temperature to facilitate the reaction .
Chemical Reactions Analysis
3,5,5-Trimethylhexan-2-ol undergoes several types of chemical reactions:
Scientific Research Applications
3,5,5-Trimethylhexan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5,5-Trimethylhexan-2-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3,5,5-Trimethylhexan-2-ol can be compared with other similar compounds, such as:
Isononyl alcohol: Both compounds are used in the fragrance industry, but this compound has a more distinct herbaceous odor.
3,5,5-Trimethylhexan-1-ol: This is a structural isomer with similar applications but different physical properties.
2,5,5-Trimethylhexan-2-ol: Another isomer with different reactivity and applications.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields.
Properties
Molecular Formula |
C9H20O |
---|---|
Molecular Weight |
144.25 g/mol |
IUPAC Name |
3,5,5-trimethylhexan-2-ol |
InChI |
InChI=1S/C9H20O/c1-7(8(2)10)6-9(3,4)5/h7-8,10H,6H2,1-5H3 |
InChI Key |
FSAGPRXMYKEFOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)C)C(C)O |
Origin of Product |
United States |
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